(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate CAS number 1983330-18-2
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate CAS number 1983330-18-2
An In-Depth Technical Guide to (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine Acetate (CAS: 1983330-18-2)
Authored by a Senior Application Scientist
Abstract
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its role as a "versatile scaffold" in the design of novel therapeutics.[1][2][3] Its non-planar, sp³-hybridized structure offers access to three-dimensional chemical space, a crucial element for achieving high target affinity and selectivity.[1][2] This guide provides a comprehensive technical overview of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate (CAS: 1983330-18-2), a chiral building block with significant potential in drug discovery. While data on the acetate salt is sparse, its properties are intrinsically linked to the parent free base, (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine. We will dissect a robust stereoselective synthesis, outline detailed analytical characterization protocols, and explore its potential pharmacological applications based on established structure-activity relationships of analogous compounds. The acetate salt form represents a strategic choice for improving the compound's stability, handling, and formulation properties.
Strategic Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine is paramount to its utility. The most logical and well-established approach leverages the chiral pool, starting from the naturally occurring amino acid, L-proline. This ensures the correct (S)-stereochemistry at the C2 position of the pyrrolidine ring from the outset. The following multi-step pathway is proposed as a robust and efficient route to the target compound.
Proposed Synthetic Pathway:
Caption: Proposed synthetic workflow for (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine Acetate.
Experimental Protocol: Synthesis
Step 1: Reduction of L-Proline to (S)-Prolinol
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Rationale: This initial step converts the readily available chiral starting material into a versatile alcohol intermediate. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids directly to primary alcohols.
-
Procedure:
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To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add L-proline (1.0 eq.) portion-wise, controlling the exothermic reaction.
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After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until the reaction is complete (monitored by TLC).
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Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
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Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.
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Concentrate the filtrate under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation.
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Step 2: N-Methylation of (S)-Prolinol
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Rationale: The Eschweiler-Clarke reaction is a classic and effective method for methylating a primary or secondary amine using formic acid and formaldehyde. It is a reductive amination process where formic acid acts as the reducing agent.
-
Procedure:
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To a flask containing (S)-prolinol (1.0 eq.), add formic acid (2.5 eq.) followed by aqueous formaldehyde (2.5 eq.) at 0 °C.
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Heat the reaction mixture to 80-90 °C for 8-12 hours. The evolution of CO₂ will be observed.
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Cool the mixture, make it basic (pH > 11) with 6M NaOH, and extract with dichloromethane (DCM) or ethyl acetate.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to give (S)-1-Methyl-2-pyrrolidinemethanol.
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Step 3: Conversion of Alcohol to Halide
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Rationale: Converting the primary alcohol to a good leaving group, such as a chloride, is necessary for the subsequent nucleophilic substitution. Thionyl chloride (SOCl₂) is an effective reagent for this transformation.
-
Procedure:
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Dissolve (S)-1-Methyl-2-pyrrolidinemethanol (1.0 eq.) in DCM and cool to 0 °C.
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Add thionyl chloride (1.2 eq.) dropwise.
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Stir the reaction at room temperature for 3-4 hours.
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Carefully quench the reaction with saturated aqueous NaHCO₃ solution, separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, dry, and concentrate to yield (S)-2-(Chloromethyl)-1-methylpyrrolidine.
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Step 4: Cyanide Displacement for Chain Extension
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Rationale: This Sₙ2 reaction extends the carbon chain by one, introducing a nitrile group that can be further reduced to the desired primary amine.
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Procedure:
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Dissolve the chloride intermediate (1.0 eq.) in a polar aprotic solvent like DMSO.
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Add sodium cyanide (NaCN) (1.5 eq.) and heat the mixture to 60-70 °C for 12-18 hours.
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Cool the reaction, dilute with water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting (S)-2-(Cyanomethyl)-1-methylpyrrolidine by column chromatography.
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Step 5: Nitrile Reduction to the Primary Amine (Free Base)
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Rationale: The final step in forming the parent amine involves the reduction of the nitrile. LiAlH₄ is a suitable reagent for this transformation, yielding the primary amine.
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Procedure:
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In a procedure analogous to Step 1, add the nitrile intermediate (1.0 eq.) in THF to a suspension of LiAlH₄ (1.5 eq.) in THF at 0 °C.
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Reflux the mixture for 4 hours.
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Perform a standard aqueous workup as described in Step 1.
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Extract the product into an organic solvent (e.g., diethyl ether), dry, and concentrate to yield the free base, (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine.
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Purification and Acetate Salt Formation
The crude free base can be purified by vacuum distillation. However, for ease of handling, storage, and weighing, converting the liquid amine to a solid salt is highly advantageous. The acetate salt is an excellent choice due to its typically crystalline nature and improved stability.
Experimental Protocol: Salt Formation
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Dissolve the purified (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine (1.0 eq.) in a suitable solvent such as isopropanol or ethyl acetate.
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Add a stoichiometric amount (1.0 eq.) of glacial acetic acid dropwise with stirring.
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If precipitation occurs, continue stirring at room temperature for 1-2 hours to ensure complete salt formation. If no precipitate forms, the solvent can be slowly evaporated, or a less polar co-solvent (e.g., hexane) can be added to induce crystallization.
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Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Caption: General analytical workflow for structural confirmation.
Data Presentation: Expected Spectroscopic Data
The following table summarizes the expected analytical data for the target compound based on its structure and data from analogous molecules.[4][5]
| Technique | Free Base Feature | Expected Observation | Acetate Salt Feature | Expected Observation |
| ¹H NMR | N-CH₃ | Singlet, ~2.2-2.4 ppm | N-CH₃ | Singlet, shifted slightly downfield |
| Pyrrolidine CH₂'s | Multiplets, ~1.5-2.5 ppm | Pyrrolidine CH₂'s | Multiplets, shifted | |
| Ethyl CH₂'s | Diastereotopic multiplets | Ethyl CH₂'s | Diastereotopic multiplets | |
| NH₂ | Broad singlet, ~1.5-3.0 ppm | NH₃⁺ | Broad singlet, downfield shift (~7-8 ppm) | |
| Acetate CH₃ | Singlet, ~1.9-2.1 ppm | |||
| ¹³C NMR | N-CH₃ | ~40-45 ppm | N-CH₃ | ~40-45 ppm |
| Pyrrolidine Carbons | ~22, 30, 55, 65 ppm | Pyrrolidine Carbons | Shifts may be slightly altered | |
| Ethyl Carbons | ~35, 40 ppm | Ethyl Carbons | Shifts may be slightly altered | |
| Acetate CH₃ | ~21-24 ppm | |||
| Acetate C=O | ~175-180 ppm | |||
| Mass Spec (ESI+) | Molecular Ion (M+H)⁺ | m/z = 129.14 | Cation (M+H)⁺ | m/z = 129.14 (free base is detected) |
| FTIR | N-H Stretch (primary amine) | Two bands, ~3300-3400 cm⁻¹ | N-H Stretch (NH₃⁺) | Broad band, ~2800-3200 cm⁻¹ |
| C-H Stretch (aliphatic) | ~2850-2960 cm⁻¹ | C-H Stretch (aliphatic) | ~2850-2960 cm⁻¹ | |
| N-H Bend (primary amine) | ~1590-1650 cm⁻¹ | C=O Stretch (carboxylate) | Strong, ~1550-1610 cm⁻¹ | |
| O-C=O Bend (carboxylate) | Strong, ~1300-1420 cm⁻¹ |
Potential Applications and Biological Context
The (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine scaffold is a privileged structure in medicinal chemistry, suggesting a range of potential applications for this compound as a research tool and a synthetic building block.[6][7]
Central Nervous System (CNS) Research
The core structure is present in numerous compounds that interact with monoamine neurotransmitter systems.[7] A primary hypothesized application is in the study of dopamine (DAT) and norepinephrine (NET) transporters. Inhibition of these transporters increases the synaptic concentration of their respective neurotransmitters, a mechanism central to the action of many stimulants and antidepressants. This compound could serve as a valuable tool or starting point for developing novel CNS-active agents.
Caption: Hypothesized mechanism: blockade of the dopamine transporter (DAT).
Enzyme Inhibition
Pyrrolidine derivatives are well-known for their ability to inhibit various enzymes. For instance, modified pyrrolidines are the basis for dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the treatment of type 2 diabetes.[2] The structural features of (S)-2-(1-Methylpyrrolidin-2-yl)ethanamine make it a candidate for screening against various enzyme targets, including proteases and glycosidases.
Chiral Building Block
Perhaps its most immediate and validated application is as a chiral building block. The compound provides a stereochemically defined scaffold containing three distinct functional handles: a primary amine, a tertiary amine, and a chiral center. This allows for regioselective modifications to build a diverse library of more complex molecules for drug discovery campaigns, particularly in the development of agonists or antagonists for G-protein coupled receptors (GPCRs) or ion channels.[8][9]
Conclusion
(S)-2-(1-Methylpyrrolidin-2-yl)ethanamine acetate is a valuable chiral compound with significant potential for researchers in medicinal chemistry and pharmacology. While direct literature is limited, a robust and stereocontrolled synthesis can be confidently proposed starting from L-proline. Its structure is amenable to detailed analytical characterization, and its similarity to known bioactive molecules suggests promising avenues for its application in CNS research, enzyme inhibitor screening, and as a versatile building block for the synthesis of complex pharmaceutical targets. The acetate salt form provides a practical and stable means of handling this potent scaffold, facilitating its use in a research and development setting.
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